molecular formula C8H10O B1663972 3-Methylanisole CAS No. 100-84-5

3-Methylanisole

Cat. No. B1663972
CAS RN: 100-84-5
M. Wt: 122.16 g/mol
InChI Key: OSIGJGFTADMDOB-UHFFFAOYSA-N
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Patent
US05550284

Procedure details

After the flask was heated at a temperature of 110° C. during stirring in order to disperse the catalysts, 1,3-butadiene was fed for 6 hours at a flow rate of 0.3 mol/hour in order to promote the addition reaction. After the completion of the reaction, water was added to deactivate and separate the catalysts. The thus obtained reaction mixture was analyzed by gas chromatography. The results indicated that 5-(3-methoxyphenyl)-2-pentene was produced at 79% yield with respect to the consumed m-methoxytoluene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-(3-methoxyphenyl)-2-pentene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
79%

Identifiers

REACTION_CXSMILES
C=CC=C.[CH3:5][O:6][C:7]1[CH:8]=[C:9]([CH2:13]CC=CC)[CH:10]=[CH:11][CH:12]=1>O>[CH3:5][O:6][C:7]1[CH:8]=[C:9]([CH3:13])[CH:10]=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC=C
Step Two
Name
5-(3-methoxyphenyl)-2-pentene
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1)CCC=CC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
during stirring in order
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the addition reaction
ADDITION
Type
ADDITION
Details
was added to deactivate and
CUSTOM
Type
CUSTOM
Details
separate the catalysts
CUSTOM
Type
CUSTOM
Details
The thus obtained reaction mixture

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
COC=1C=C(C=CC1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.